An In-Depth Technical Guide to 2-(3-Bromo-4-methylphenyl)acetonitrile: Properties, Synthesis, and Reactivity for Advanced Chemical Synthesis
An In-Depth Technical Guide to 2-(3-Bromo-4-methylphenyl)acetonitrile: Properties, Synthesis, and Reactivity for Advanced Chemical Synthesis
Abstract: This technical guide provides a comprehensive overview of 2-(3-bromo-4-methylphenyl)acetonitrile, a key chemical intermediate valued for its versatile molecular architecture. The presence of a reactive nitrile group and a functionalizable bromo-aromatic ring makes this compound a pivotal building block in the fields of pharmaceutical development, agrochemicals, and materials science. This document details its physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its key chemical transformations, and discusses its applications for researchers, chemists, and drug development professionals.
Physicochemical and Spectroscopic Profile
2-(3-Bromo-4-methylphenyl)acetonitrile is a substituted aromatic compound whose utility is derived from its distinct functional groups. A precise understanding of its physical and spectroscopic properties is fundamental for its effective use in synthesis and for accurate characterization of its reaction products.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈BrN | [1][2] |
| Molecular Weight | 210.07 g/mol | [3][4] |
| CAS Number | 25772-52-7 | [1] |
| Physical Form | White to yellow or brown solid/liquid | [3][4][5] |
| InChI Key | JZGKZDJFUXPZGW-UHFFFAOYSA-N | [1] |
| Monoisotopic Mass | 208.98401 Da | [1] |
The variability in its reported physical state (solid vs. liquid) suggests a melting point near ambient temperature, a common characteristic for polysubstituted aromatic compounds of this molecular weight.
Table 2: Predicted Spectroscopic Data
Spectroscopic analysis is crucial for identity confirmation and purity assessment. While a publicly available, peer-reviewed spectrum for this specific isomer is not available, the following data are predicted based on its chemical structure and established principles of spectroscopy.[6][7][8]
| Spectroscopy | Predicted Peaks and Rationale |
| ¹H NMR | δ (ppm) ~7.5-7.2 (m, 3H, Ar-H): Aromatic protons on the substituted ring. The bromo and alkyl groups will influence their precise chemical shifts and splitting patterns. δ (ppm) ~3.7 (s, 2H, -CH₂CN): Methylene protons adjacent to both the aromatic ring and the electron-withdrawing nitrile group. δ (ppm) ~2.4 (s, 3H, Ar-CH₃): Methyl protons attached to the aromatic ring. |
| ¹³C NMR | δ (ppm) ~135-125 (Ar-C): Multiple signals corresponding to the aromatic carbons. δ (ppm) ~120 (Ar-C-Br): Carbon atom directly attached to the bromine. δ (ppm) ~117 (-CN): Quaternary carbon of the nitrile group. δ (ppm) ~23 (-CH₂CN): Methylene carbon. δ (ppm) ~20 (Ar-CH₃): Methyl carbon. |
| IR (cm⁻¹) | ~2250 (C≡N stretch): A sharp, medium-intensity peak characteristic of a nitrile group. ~3050 (Ar C-H stretch): Aromatic C-H stretching vibrations. ~1600, 1480 (C=C stretch): Aromatic ring skeletal vibrations. |
| Mass Spec (EI) | m/z ~210/212: Molecular ion peak showing the characteristic 1:1 isotopic pattern for a compound containing one bromine atom. m/z ~131: Fragment corresponding to the loss of the bromine atom. |
Synthesis and Purification
The most reliable and widely adopted method for synthesizing 2-(3-bromo-4-methylphenyl)acetonitrile is through the nucleophilic substitution of a corresponding benzyl halide with an alkali metal cyanide.[9] This classic SN2 reaction is efficient and scalable.
Causality and Experimental Choices: The synthetic pathway begins with the bromination of 4-methylacetanilide (p-acetotoluidide) followed by hydrolysis to form 3-bromo-4-aminotoluene.[10] This amine can then be converted to the corresponding benzyl halide via a Sandmeyer-type reaction or other functional group transformations. The final step involves the displacement of the halide. The choice of a polar protic solvent mixture, such as ethanol and water, is deliberate; it effectively dissolves both the organic benzyl halide substrate and the inorganic cyanide salt, facilitating the reaction.[11] Heating to reflux provides the necessary activation energy to ensure a reasonable reaction rate.
Caption: General synthetic workflow for 2-(3-bromo-4-methylphenyl)acetonitrile.
Detailed Laboratory Protocol: Cyanation of 3-Bromo-4-methylbenzyl Bromide
Disclaimer: This procedure involves highly toxic materials, specifically sodium cyanide. All operations must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE). An emergency cyanide exposure kit should be readily available.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-methylbenzyl bromide (25.0 g, 94.0 mmol, 1.0 eq).
-
Solvent and Reagent Addition: Add a mixture of 95% ethanol (100 mL) and deionized water (40 mL). To this solution, carefully add sodium cyanide (NaCN) (5.58 g, 114 mmol, 1.2 eq). The addition of NaCN may cause a slight exotherm.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux for 4-6 hours.
-
Reaction Monitoring (Trustworthiness): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent. The disappearance of the starting benzyl bromide spot (visualized under UV light) indicates reaction completion.
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the ethanol using a rotary evaporator.
-
To the remaining aqueous residue, add 100 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL) to remove residual water.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexane. Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford 2-(3-bromo-4-methylphenyl)acetonitrile.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-(3-bromo-4-methylphenyl)acetonitrile stems from the orthogonal reactivity of its two primary functional groups. This allows for selective transformations, making it a highly versatile intermediate.[12][13]
-
Nitrile Group Transformations: The nitrile moiety is a gateway to two essential functional groups in medicinal chemistry: carboxylic acids and primary amines.[13]
-
Hydrolysis: Under either strong acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O) conditions followed by acidic workup, the nitrile can be fully hydrolyzed to form 2-(3-bromo-4-methylphenyl)acetic acid, a common structural motif in non-steroidal anti-inflammatory drugs.
-
Reduction: The nitrile can be reduced to the corresponding primary amine, 2-(3-bromo-4-methylphenyl)ethanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Raney Nickel). This phenethylamine scaffold is foundational to many classes of psychoactive drugs and neurotransmitter analogues.
-
-
Bromo-Aryl Group Transformations: The bromine atom on the aromatic ring serves as a handle for modern carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, enabling a wide range of cross-coupling reactions. In a Suzuki coupling, reaction with an arylboronic acid yields a biaryl structure. Similarly, Buchwald-Hartwig amination can be used to introduce a new nitrogen-based substituent. This capability is critical for building molecular complexity in late-stage drug development.[12]
-
Caption: Key synthetic transformations of 2-(3-bromo-4-methylphenyl)acetonitrile.
Applications in Drug Discovery and Materials Science
The true value of 2-(3-bromo-4-methylphenyl)acetonitrile lies in its role as a strategic building block for constructing complex target molecules.
-
Pharmaceutical Synthesis: This intermediate provides a scaffold that can be elaborated into a wide range of pharmacologically active compounds. The ability to first perform a cross-coupling reaction on the aryl bromide and then transform the nitrile group (or vice versa) allows for divergent synthesis strategies, enabling the rapid creation of compound libraries for high-throughput screening.[13]
-
Agrochemicals: Similar to pharmaceuticals, the agrochemical industry relies on precisely engineered molecules to create effective and selective herbicides, insecticides, and fungicides. This intermediate serves as a valuable starting point for such compounds.[13]
-
Materials Science: Substituted biaryl compounds, accessible via Suzuki coupling, are of great interest in materials science for the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and covalent organic frameworks (COFs).[14] The nitrile group can also participate in polymerization or be used to tune the electronic properties of the final material.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not universally published, data from structurally analogous compounds like bromoacetonitrile and other substituted phenylacetonitriles dictate that it must be handled as an acutely toxic and irritating substance.[15]
Anticipated GHS Hazard Classification:
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | To prevent inhalation of vapors or fine particulates. |
| Hand Protection | Nitrile or Neoprene Gloves | To prevent skin contact and absorption. |
| Eye/Face Protection | Chemical Safety Goggles & Face Shield | To protect against splashes and vapor exposure. |
| Body Protection | Chemically Resistant Lab Coat | To prevent contamination of personal clothing. |
Handling and Storage:
-
Always handle this compound within a fume hood.[15]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17]
-
Disposal: Dispose of waste in accordance with all federal, state, and local regulations for hazardous chemical waste.
References
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Unigel. (2021). Safety Data Sheet - High Purity Acetonitrile. Retrieved from [Link]
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Thieme. (n.d.). A Convenient Method for the Preparation of Benzyl Isocyanides. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of bromobenzyl cyanide. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). Calcium lignosulfonate. Retrieved from [Link]
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PubChem. (n.d.). Calcium lignosulfonate. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE. Retrieved from [Link]
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AstraZeneca. (2024). Driving sustainable drug discovery and development using Green Chemistry. Retrieved from [Link]
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